molecular formula C15H16N2O2 B12504659 (Rax,S,S)-C3-ACBP

(Rax,S,S)-C3-ACBP

Cat. No.: B12504659
M. Wt: 256.30 g/mol
InChI Key: KXYKYBDKKIXWQY-UHFFFAOYSA-N
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Description

(Rax,S,S)-C3-ACBP is a chiral compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by its axial chirality and the presence of multiple chiral centers, making it a valuable ligand in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rax,S,S)-C3-ACBP typically involves the use of rhodium-catalyzed reactions. One of the most common methods is the direct hydrosulfonylation of allenes and alkynes using commercially available sodium sulfinates. This reaction is highly regio- and enantioselective, achieving high yields and enantiomeric excess . The reaction conditions are mild, often carried out at room temperature in solvents like dichloromethane (DCM) with the presence of a chiral ligand such as (Rax,S,S)-StackPhim .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The key to industrial synthesis is maintaining the high enantioselectivity and yield observed in laboratory conditions.

Chemical Reactions Analysis

Types of Reactions

(Rax,S,S)-C3-ACBP undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound into its corresponding thiol or sulfide derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the chiral integrity of the compound.

Major Products

The major products formed from these reactions include chiral sulfoxides, sulfones, thiols, and sulfides, which are valuable intermediates in organic synthesis and pharmaceutical development.

Scientific Research Applications

(Rax,S,S)-C3-ACBP has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (Rax,S,S)-C3-ACBP exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, influencing the stereochemistry of the products formed. The molecular targets include various transition metals such as rhodium, palladium, and platinum, which are commonly used in asymmetric catalysis. The pathways involved often include the formation of metal-ligand complexes that facilitate enantioselective transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Rax,S,S)-C3-ACBP stands out due to its high regio- and enantioselectivity in hydrosulfonylation reactions. Its ability to achieve high yields and enantiomeric excess under mild conditions makes it a valuable tool in organic synthesis. Additionally, its versatility in various chemical reactions and applications in multiple fields highlights its unique properties compared to other chiral ligands .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

9,11-dimethyl-8,12-dioxa-3,17-diazatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaene

InChI

InChI=1S/C15H16N2O2/c1-10-9-11(2)19-13-6-4-8-17-15(13)14-12(18-10)5-3-7-16-14/h3-8,10-11H,9H2,1-2H3

InChI Key

KXYKYBDKKIXWQY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C

Origin of Product

United States

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